N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the isopropyl group is introduced through an acylation reaction with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:
- Use of high-purity starting materials.
- Controlled reaction temperatures and pressures.
- Efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced imidazole derivatives.
Substitution products: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole derivatives.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The thioether and acetamide groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-2-((1-(2-hydroxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
N-isopropyl-2-((1-(2-ethoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-13(2)20-17(22)12-24-18-19-11-16(21(18)9-10-23-4)15-7-5-14(3)6-8-15/h5-8,11,13H,9-10,12H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAWBDSUZNDLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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